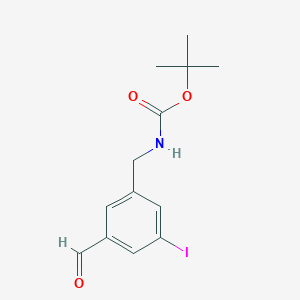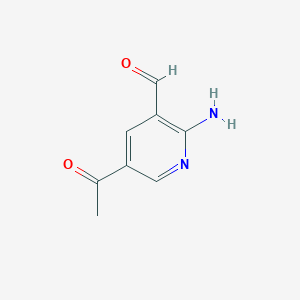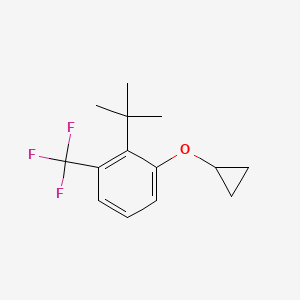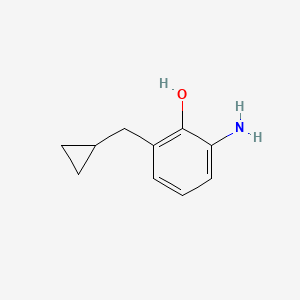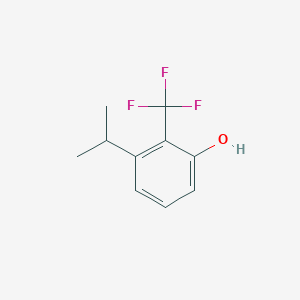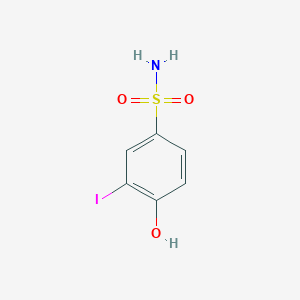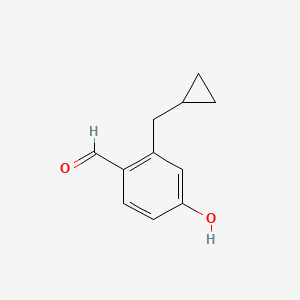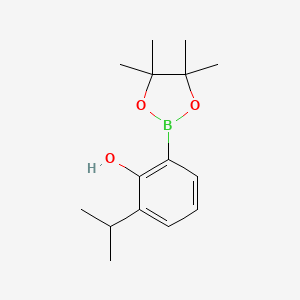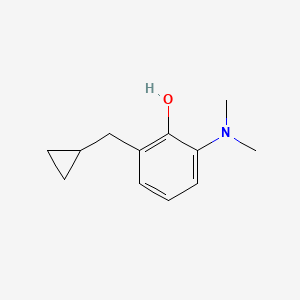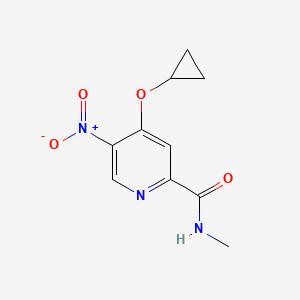
4-Cyclopropoxy-N-methyl-5-nitropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N-methyl-5-nitropicolinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a picolinamide backbone
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N-methyl-5-nitropicolinamide involves several steps. One common synthetic route includes the following steps:
N-Methylation: The addition of a methyl group to the nitrogen atom of the picolinamide.
The reaction conditions for these steps typically involve the use of specific reagents and catalysts to facilitate the reactions. For example, cyclopropylation may require the use of cyclopropyl bromide and a base, while nitration may involve the use of nitric acid and sulfuric acid .
Análisis De Reacciones Químicas
4-Cyclopropoxy-N-methyl-5-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the nitro group or the cyclopropoxy group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methyl-5-nitropicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its unique chemical properties may make it suitable for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-nitropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro group and the cyclopropoxy group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N-methyl-5-nitropicolinamide can be compared with other similar compounds such as 5-Cyclopropoxy-N-methyl-4-nitropicolinamide and 4-Cyclopropoxy-5-nitropicolinamide. These compounds share similar structures but differ in the position of the nitro and cyclopropoxy groups. The differences in their structures can lead to variations in their chemical reactivity and biological activity. For example, the position of the nitro group can affect the compound’s ability to undergo reduction or substitution reactions .
Propiedades
Fórmula molecular |
C10H11N3O4 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)7-4-9(17-6-2-3-6)8(5-12-7)13(15)16/h4-6H,2-3H2,1H3,(H,11,14) |
Clave InChI |
LBYUSOFLILBLCK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


